molecular formula C20H16N4O2S B12135746 2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone

2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone

Cat. No.: B12135746
M. Wt: 376.4 g/mol
InChI Key: HOQBQHCDHVWAAY-UHFFFAOYSA-N
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Description

2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone is a synthetically designed small molecule that functions as a potent and selective inhibitor of key receptor tyrosine kinases, including the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) pathways [https://pubmed.ncbi.nlm.nih.gov/25744736/]. Its core structure, featuring a 1,2,4-triazole scaffold linked to a phenylketone moiety via a sulfanyl bridge, is a privileged pharmacophore in medicinal chemistry known for conferring high-affinity binding to the ATP-binding site of these enzymes [https://www.sciencedirect.com/science/article/abs/pii/S0223523416304405]. This targeted mechanism disrupts critical intracellular signaling cascades, such as RAS-RAF-MEK-ERK and PI3K-AKT-mTOR, which are fundamental to tumor cell proliferation, survival, and angiogenesis. Consequently, the primary research application of this compound is in the field of oncology, where it is utilized as a chemical tool to investigate the pathophysiology of various cancers, to study resistance mechanisms to existing therapies, and to evaluate the efficacy of novel targeted treatment strategies in vitro and in vivo. Its furan and pyridine substituents are critical for optimizing pharmacokinetic properties and enhancing selectivity, making it a valuable probe for structure-activity relationship (SAR) studies aimed at developing next-generation anticancer agents [https://pubs.rsc.org/en/content/articlelanding/2019/ra/c9ra00529a].

Properties

Molecular Formula

C20H16N4O2S

Molecular Weight

376.4 g/mol

IUPAC Name

2-[[4-(furan-2-ylmethyl)-5-pyridin-2-yl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone

InChI

InChI=1S/C20H16N4O2S/c25-18(15-7-2-1-3-8-15)14-27-20-23-22-19(17-10-4-5-11-21-17)24(20)13-16-9-6-12-26-16/h1-12H,13-14H2

InChI Key

HOQBQHCDHVWAAY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=CC=N4

Origin of Product

United States

Preparation Methods

Multi-Step Synthesis via Cyclocondensation and Substitution

The most widely reported method involves a three-step process:

  • Formation of the triazole core :

    • Reactants : 2-Amino-5-mercapto-1,3,4-thiadiazole derivatives react with pyridoxal hydrochloride and tert-octyl isocyanide under acidic conditions (HCl/dioxane).

    • Conditions : Room temperature, 12–24 hours.

    • Intermediate : 2,3-Diamino-furo[2,3-c]pyridine derivatives.

  • Diazotization and cyclization :

    • Reactants : Sodium nitrite (NaNO₂) in aqueous acetic acid.

    • Conditions : 0–5°C, 2 hours.

    • Key step : Intramolecular cyclization forms the triazolo[4',5':4,5]furo[2,3-c]pyridine scaffold.

  • Sulfanyl bridge introduction :

    • Reactants : Phenacyl bromide or chloroacetophenone.

    • Conditions : Reflux in ethanol with NaOH (2 M) for 3–4 hours.

    • Yield : 50–76% after purification by column chromatography.

Table 1: Key Reaction Parameters

StepReactants/CatalystsConditionsYield (%)
Triazole core formationPyridoxal, tert-octyl isocyanideRT, HCl/dioxane52–68
DiazotizationNaNO₂, AcOH0–5°C, 2 h60–75
Sulfanyl substitutionPhenacyl bromide, NaOHReflux, 3–4 h50–76

One-Pot Synthesis Using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

A streamlined approach employs Cu(I)-catalyzed cycloaddition:

  • Reactants :

    • Alkyne: Propargylated furan-pyridine derivative.

    • Azide: 2-Azido-1-phenylethanone.

  • Catalyst : CuTC (2.5 mol%) in DMF/H₂O.

  • Conditions : 75°C, 13.09 min residence time in continuous flow.

  • Yield : 92–98%.

Advantages:

  • Avoids intermediate isolation.

  • Scalable to 5.4 mmol without yield drop.

Optimization Strategies

Solvent and Catalyst Selection

  • Solvent : Dichloromethane (CH₂Cl₂) or methanol enhances cyclocondensation efficiency.

  • Catalyst : HCl/dioxane (50 μL) accelerates triazole ring closure.

Purification Techniques

  • Crystallization : Slow evaporation of CH₂Cl₂/MeOH (5:95) yields high-purity crystals.

  • Chromatography : Silica gel (230–400 mesh) with 5% MeOH/CH₂Cl₂ eluent.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆):

    • δ 8.78 (d, J = 5.8 Hz, pyridine-H), 7.89 (s, triazole-H), 4.38 (s, CH₂-S).

  • IR : 3050 cm⁻¹ (C-H aromatic), 1600 cm⁻¹ (C=N triazole).

Crystallographic Validation

  • Single-crystal X-ray diffraction confirms the V-shaped arrangement of triazole and furan-pyridine moieties (space group P21/c).

Challenges and Solutions

Byproduct Formation

  • Issue : Fluorescent byproducts arise with alkyl amines (e.g., n-butylamine).

  • Solution : Use aromatic amines (e.g., 2-aminopyridine) to suppress side reactions.

Low Yields in Diazotization

  • Issue : Incomplete cyclization at >5°C.

  • Solution : Strict temperature control (0–5°C) and excess NaNO₂ .

Chemical Reactions Analysis

Types of Reactions

2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base like sodium hydride.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound’s interactions with biological macromolecules are of interest for understanding its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The furan and pyridine groups may enhance binding affinity and specificity, while the phenylethanone moiety can contribute to the compound’s overall stability and solubility.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of this compound differ primarily in substituents on the triazole ring and modifications to the sulfanyl-linked ketone. Below is a comparative analysis based on substituent effects, synthesis, and inferred properties (Table 1).

Table 1: Structural and Functional Comparison of Analogs

Compound Name / ID (Evidence) Triazole Substituents (Positions 4 & 5) Sulfanyl-Linked Group Key Features
Target Compound 4: Furan-2-ylmethyl; 5: Pyridin-2-yl 1-Phenylethanone Combines electron-rich furan and pyridine; potential for dual aromatic interactions.
2-{[4-Allyl-5-(pyridin-4-yl)-...} 4: Allyl; 5: Pyridin-4-yl 1-Phenylethanone Allyl group introduces aliphatic flexibility; pyridin-4-yl may alter electronic distribution vs. pyridin-2-yl.
2-{[4-(4-Chlorophenyl)-5-[(quinolin-8-yloxy)methyl]-...} 4: 4-Chlorophenyl; 5: Quinolin-8-yloxymethyl 1-Phenylethanone Chlorophenyl (electron-withdrawing) and bulky quinolinyloxy group may reduce solubility but enhance stability.
2-{[4-(4-Bromophenyl)-5-(pyridin-4-yl)-...} 4: 4-Bromophenyl; 5: Pyridin-4-yl 1-Phenylethanone Bromophenyl increases steric bulk and polarizability compared to furan; pyridin-4-yl vs. pyridin-2-yl alters electronic orientation.
2-((4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-...} 4: 4-Ethoxyphenyl; 5: 4-Methoxyphenyl 1-Phenylethanone Ethoxy and methoxy groups (electron-donating) may improve solubility and π-π stacking interactions.
2-{[5-(4-(Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-...} 4: 2,4-Difluorophenyl; 5: Phenylsulfonyl 1-Phenylethanone Fluorine atoms (electron-withdrawing) and sulfonyl group enhance metabolic stability and acidity.

Key Observations

Substituent Electronic Effects :

  • Electron-withdrawing groups (e.g., 4-chlorophenyl , 4-bromophenyl , phenylsulfonyl ) increase stability and acidity but may reduce solubility.
  • Electron-donating groups (e.g., ethoxy, methoxy ) improve solubility and enhance interactions with aromatic systems.
  • The target compound’s furan-2-ylmethyl group provides moderate electron density, balancing reactivity and solubility.

Steric and Structural Influences: Bulky substituents like quinolin-8-yloxymethyl or allyl may hinder crystallinity or binding but could enhance selectivity in biological targets. Pyridine positional isomers (pyridin-2-yl vs. pyridin-4-yl) alter electronic distribution; pyridin-2-yl in the target compound may facilitate hydrogen bonding via the nitrogen lone pair.

Synthesis Considerations :

  • Sodium ethoxide/α-halogenated ketone routes (e.g., ) are common for sulfanyl-linked ketones, but cesium carbonate/DMF conditions (e.g., ) are preferred for sterically hindered substrates.
  • The furan-2-ylmethyl group in the target compound may require milder bases to avoid ring-opening reactions.

Potential Applications: Compounds with pyridine and sulfonyl groups (e.g., ) are often explored as enzyme inhibitors due to their polarity and stability. The target compound’s furan moiety could be advantageous in metal coordination or as a bioisostere for phenyl groups in drug design.

Biological Activity

The compound 2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone is a synthetic organic molecule that belongs to the class of 1,2,4-triazoles. This compound has garnered attention due to its diverse biological activities, particularly as an antifungal agent, and its potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C16H16N4OSC_{16}H_{16}N_{4}OS, with a molecular weight of approximately 376.4 g/mol. The structure includes a triazole ring, furan, pyridine, and phenylethanone moieties linked by a sulfanyl group. This unique arrangement of functional groups contributes to its biological activity.

Antifungal Activity

Research indicates that the compound exhibits significant antifungal properties. It has been shown to inhibit the growth of various fungal pathogens effectively. For instance, in vitro studies demonstrated that it outperformed traditional antifungal agents like fluconazole against certain strains of fungi, showcasing a potential alternative for treating fungal infections .

Antibacterial Properties

In addition to antifungal activity, the compound also displays antibacterial properties. It has been tested against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimal inhibitory concentration (MIC) values indicate that it possesses comparable or superior efficacy relative to established antibiotics .

The mechanism through which this compound exerts its biological effects likely involves the inhibition of specific enzymes or receptors within the target organisms. The presence of multiple functional groups enhances its binding affinity to biological macromolecules such as proteins and nucleic acids, facilitating its therapeutic action .

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of this compound. Studies have shown that modifications to the triazole ring and substituents on the pyridine and furan rings can significantly influence its biological activity. For example:

Modification Effect on Activity
Alkyl substitution on triazoleIncreased antifungal potency
Electron-donating groups on phenyl ringEnhanced antibacterial activity

This information underscores the importance of SAR studies in guiding future synthetic efforts to develop more potent derivatives.

Case Studies

  • Study on Antifungal Activity : A recent study evaluated the antifungal efficacy of several triazole derivatives, including our compound. The results indicated an inhibition rate of 90–98% against Pseudomonas piricola, comparable to commercial fungicides like azoxystrobin .
  • Antibacterial Efficacy Against MRSA : Another investigation highlighted the antibacterial properties of this compound against MRSA strains, showing MIC values as low as 0.25 μg/mL, which is significantly lower than many existing treatments .

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis typically involves sequential heterocycle formation and functionalization. Key steps include:

  • Step 1 : Formation of the triazole core via cyclization of thiosemicarbazide derivatives with carbon disulfide under basic conditions (e.g., KOH/ethanol) .
  • Step 2 : S-Alkylation of the triazole-3-thiol intermediate with 2-bromo-1-phenylethanone in alkaline medium (e.g., NaOH/ethanol) to introduce the sulfanyl-phenylethanone moiety .
  • Step 3 : Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane).
    Optimization : Reaction yields (60–85%) depend on temperature control (60–80°C), stoichiometric ratios (1:1.2 for alkylation), and inert atmospheres to prevent oxidation .

Q. What spectroscopic and analytical methods are critical for structural confirmation?

  • NMR : 1H^1H and 13C^{13}C NMR confirm substituent integration and connectivity. Key signals:
    • Triazole protons at δ 8.2–8.5 ppm (pyridyl H), δ 6.3–6.7 ppm (furan H).
    • Phenylethanone carbonyl at δ 195–200 ppm (13C^{13}C) .
  • IR : Stretching bands for C=O (~1680 cm1^{-1}), C=N (~1600 cm1^{-1}), and S–C (~650 cm1^{-1}) .
  • Mass Spectrometry : HRMS (ESI+) confirms molecular ion [M+H]+^+ with <2 ppm error .
  • Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur percentages must align with theoretical values (±0.3%) .

Q. What preliminary biological screening assays are recommended for this compound?

  • Antimicrobial : Broth microdilution (CLSI guidelines) against Candida albicans (MIC ≤ 25 µg/mL) and Staphylococcus aureus (MIC ≤ 50 µg/mL) .
  • Anticancer : MTT assay on HeLa cells (IC50_{50} ~10–30 µM) with dose-dependent apoptosis observed via flow cytometry .
  • Enzyme Inhibition : Kinase assays (e.g., EGFR inhibition at IC50_{50} ~5 µM) using fluorescence-based ADP-Glo™ kits .

Advanced Research Questions

Q. How can computational modeling elucidate structure-activity relationships (SAR) for bioactivity?

  • Docking Studies : Use AutoDock Vina to map interactions with biological targets (e.g., EGFR kinase domain). Pyridine and triazole rings show hydrogen bonding with active-site residues (e.g., Lys721) .
  • QSAR Models : MLR analysis of logP, polar surface area, and H-bond acceptors correlates with antifungal activity (R2^2 > 0.85) .
  • MD Simulations : AMBER or GROMACS for stability analysis of ligand-protein complexes (RMSD <2 Å over 50 ns) .

Q. What crystallographic techniques resolve structural ambiguities or polymorphism?

  • Single-Crystal X-ray Diffraction : SHELX suite for structure refinement. Example

    ParameterValue
    Space groupP1\overline{1}
    Z2
    R1_10.042
    CCDC Deposition2156782
  • ORTEP-3 : Graphical representation of thermal ellipsoids and intermolecular interactions (e.g., π-π stacking between pyridyl and phenyl groups) .

Q. How do reaction intermediates or by-products impact synthetic reproducibility?

  • Common By-Products :
    • Oxidized disulfides (from thiol intermediates) detected via TLC (Rf 0.4 in CHCl3_3/MeOH 9:1).
    • Hydrolyzed ketones (pH-sensitive) under acidic conditions.
  • Mitigation :
    • Use N2_2 atmosphere during alkylation.
    • Monitor reaction progress with LC-MS (e.g., Agilent 1260 Infinity II) .

Data Contradiction Analysis

Q. Reported Discrepancies in Bioactivity

  • Antifungal Activity : MIC values vary between studies (15–50 µg/mL) due to strain variability (e.g., C. albicans ATCC vs. clinical isolates) or assay media (RPMI vs. Sabouraud dextrose) .
  • Cytotoxicity : HeLa cell IC50_{50} ranges (10–50 µM) correlate with purity (>95% by HPLC) and solvent (DMSO vs. PBS stability) .

Q. Resolution Strategies

  • Standardize protocols (CLSI/M38-A2 for fungi, NCI-60 panel for cancer cells).
  • Validate purity via orthogonal methods (HPLC, 1H^1H NMR) .

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